molecular formula C10H17ClN4O B1500689 1-(6-Methoxypyrimidin-4-yl)piperidin-4-amine hydrochloride CAS No. 1185315-37-0

1-(6-Methoxypyrimidin-4-yl)piperidin-4-amine hydrochloride

Cat. No.: B1500689
CAS No.: 1185315-37-0
M. Wt: 244.72 g/mol
InChI Key: VMJKBMKCSHYPMD-UHFFFAOYSA-N
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Description

“1-(6-Methoxypyrimidin-4-yl)piperidin-4-amine hydrochloride” is a chemical compound with the molecular formula C10H17ClN4O . It has a molecular weight of 244.72 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16N4.2ClH/c1-8-6-10(13-7-12-8)14-4-2-9(11)3-5-14;;/h6-7,9H,2-5,11H2,1H3;2*1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 244.72 . It is a powder at room temperature . For more specific physical and chemical properties such as melting point, boiling point, and solubility, further experimental data would be needed.

Scientific Research Applications

Chemical Reactions and Synthesis

  • Cine-Amination of Pyrimidines : Research has shown that the cine-amination process, involving the conversion of certain pyrimidines into aminopyrimidines, can include 4-piperidinopyrimidine derivatives. This process is influenced by the substituents at C-4 and their properties, including whether they contain an acidic proton (Rasmussen et al., 1978).

Medicinal Chemistry and Drug Design

  • Antimicrobial Activity : Some pyrimidine derivatives, including those with methoxypyrimidine and piperidine structures, have demonstrated significant antibacterial and antifungal activity. These compounds show potential in the development of new antimicrobial agents (Al-Masoudi et al., 2015).
  • Development of 5-HT1A Agonists : Aminopyrimidines, particularly those including piperidinyl structures, have been identified as novel agonists for the 5-HT1A receptor. Such compounds are important in the study of neurological disorders and can lead to new therapeutic agents (Dounay et al., 2009).

Molecular Modeling and Drug Action

  • Structural and Molecular Analysis : The study of compounds similar to 1-(6-Methoxypyrimidin-4-yl)piperidin-4-amine hydrochloride includes detailed analyses using techniques like FT-IR, FT-Raman, NMR, and DFT. Such studies are crucial for understanding the molecular structure and potential pharmaceutical applications (Aayisha et al., 2019).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . As with all chemicals, it should be handled with appropriate safety measures.

Properties

IUPAC Name

1-(6-methoxypyrimidin-4-yl)piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O.ClH/c1-15-10-6-9(12-7-13-10)14-4-2-8(11)3-5-14;/h6-8H,2-5,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJKBMKCSHYPMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCC(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671588
Record name 1-(6-Methoxypyrimidin-4-yl)piperidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185315-37-0
Record name 1-(6-Methoxypyrimidin-4-yl)piperidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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